molecular formula C13H19NO2S B7838821 Bzl-met-ome hcl

Bzl-met-ome hcl

Cat. No.: B7838821
M. Wt: 253.36 g/mol
InChI Key: ZGQZCDGDRNGRMN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-methionine methyl ester hydrochloride is a chemical compound with the molecular formula C13H20ClNO2S. It is a white crystalline powder that is stable at room temperature and soluble in organic solvents such as ethanol and dichloromethane. This compound is commonly used in peptide synthesis and as a reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-methionine methyl ester hydrochloride is typically synthesized through a series of chemical reactions. The process begins with the esterification of methionine, followed by benzylation and methylation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperatures to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of benzyl-methionine methyl ester hydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl-methionine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfur atom in methionine to sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Methionine methyl ester.

    Substitution: Various substituted methionine derivatives.

Scientific Research Applications

Benzyl-methionine methyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl-methionine methyl ester hydrochloride involves its interaction with specific molecular targets. In peptide synthesis, it acts as a protecting group for the amino acid methionine, preventing unwanted side reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-methionine: Lacks the methyl ester group.

    Methionine methyl ester: Lacks the benzyl group.

    Benzyl-cysteine methyl ester: Contains a sulfur atom in a different position.

Uniqueness

Benzyl-methionine methyl ester hydrochloride is unique due to its combination of benzyl and methyl ester groups, which provide specific reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where precise control of chemical reactions is required.

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQZCDGDRNGRMN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.